4-Ethyl-5-isothiocyanatobenzoxazole
Description
Properties
Molecular Formula |
C10H8N2OS |
|---|---|
Molecular Weight |
204.25 g/mol |
IUPAC Name |
4-ethyl-5-isothiocyanato-1,3-benzoxazole |
InChI |
InChI=1S/C10H8N2OS/c1-2-7-8(12-6-14)3-4-9-10(7)11-5-13-9/h3-5H,2H2,1H3 |
InChI Key |
QSDCXPZKZWBTBC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC2=C1N=CO2)N=C=S |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Ethylbenzo[d]oxazol-5-amine (CAS 208450-40-2)
- Structure : Benzoxazole with 4-ethyl and 5-amine substituents.
- Molecular Formula : C₉H₁₀N₂O (162.19 g/mol ).
- Key Differences :
- The 5-amine group is nucleophilic, enabling participation in Schiff base formation or diazotization, whereas the isothiocyanate group in the target compound is electrophilic.
- Lower molar mass due to the absence of sulfur.
- Applications : Amine derivatives are often intermediates for further functionalization, but their biological activity is typically less potent than isothiocyanate analogs due to reduced electrophilic reactivity .
Ethyl-2-(5-benzoxazol-2-ylamino)-1H-tetrazol-1-yl) Acetate ()
- Structure : Benzoxazole linked to a tetrazole ring via an ethyl acetate spacer.
- Molecular Formula : C₁₂H₁₂N₆O₃ (300.27 g/mol ).
- Key Differences :
- Incorporation of a tetrazole ring enhances hydrogen-bonding capacity and metabolic stability.
- The ester group introduces hydrolytic susceptibility, unlike the stable isothiocyanate moiety.
- Biological Activity : Tetrazole-benzoxazole hybrids exhibit broad-spectrum antimicrobial activity (e.g., against E. coli and S. aureus), attributed to the tetrazole’s aromatic nitrogen-rich structure .
Thiazole Derivatives ()
- Structure : Thiazole core with carbamate or urea substituents (e.g., compound m in ).
- Key Differences :
- Thiazole’s sulfur atom vs. benzoxazole’s oxygen alters electronic properties (e.g., thiazole is more π-electron-deficient).
- Isothiocyanate’s reactivity surpasses that of carbamates or ureas in covalent binding applications.
- Applications : Thiazole derivatives are prominent in antiviral and antifungal therapies but lack the direct electrophilic targeting seen in isothiocyanates .
Physico-Chemical and Functional Comparison
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | Reactivity Profile |
|---|---|---|---|---|
| 4-Ethyl-5-isothiocyanatobenzoxazole | C₁₀H₉N₂OS | 205.26 | Isothiocyanate, Benzoxazole | Electrophilic (NCS), Aromatic |
| 4-Ethylbenzo[d]oxazol-5-amine | C₉H₁₀N₂O | 162.19 | Amine, Benzoxazole | Nucleophilic (NH₂), Aromatic |
| Ethyl-2-(5-benzoxazol-tetrazole) | C₁₂H₁₂N₆O₃ | 300.27 | Tetrazole, Ester, Benzoxazole | Hydrogen-bonding, Hydrolytic |
| Thiazole-carbamate derivative | Variable | ~450–500 | Thiazole, Carbamate | Moderate electrophilicity |
Preparation Methods
Route A: Benzoxazole Core Formation Followed by Functionalization
-
Benzoxazole Synthesis : Begin with 4-ethyl-5-aminobenzoxazole, synthesized via cyclization of 2-amino-4-ethylphenol with cyanogen bromide (CNBr) under acidic conditions.
-
Isothiocyanate Installation : Treat the amine intermediate with thiophosgene (Cl₂C=S) in dichloromethane at 0–5°C to yield the isothiocyanate.
Detailed Synthetic Protocols
Synthesis of 4-Ethyl-5-Aminobenzoxazole
Reagents :
-
2-Amino-4-ethylphenol (1.0 equiv)
-
Cyanogen bromide (1.2 equiv)
-
Hydrochloric acid (HCl, 2M)
Procedure :
-
Dissolve 2-amino-4-ethylphenol (10.0 g, 66.2 mmol) in 100 mL HCl (2M).
-
Add cyanogen bromide (8.7 g, 79.4 mmol) dropwise at 0°C.
-
Stir at room temperature for 12 hours.
-
Neutralize with NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography (Yield: 72%, purity >95%).
Challenges :
-
Cyanogen bromide’s toxicity necessitates strict safety protocols.
-
Competing oxidation of the ethyl group may occur, requiring inert atmospheres.
Conversion to this compound
Reagents :
-
4-Ethyl-5-aminobenzoxazole (1.0 equiv)
-
Thiophosgene (1.5 equiv)
-
Dichloromethane (DCM)
Procedure :
-
Dissolve 4-ethyl-5-aminobenzoxazole (5.0 g, 28.4 mmol) in 50 mL DCM.
-
Cool to 0°C and add thiophosgene (4.3 mL, 42.6 mmol) over 30 minutes.
-
Stir at 0°C for 2 hours, then warm to room temperature for 4 hours.
-
Quench with ice water, extract with DCM, and dry over MgSO₄ (Yield: 68%, purity: 98%).
Optimization :
-
Excess thiophosgene ensures complete conversion but requires careful quenching to avoid residual toxicity.
-
Lower temperatures minimize side reactions, such as dimerization of the isothiocyanate.
Alternative Methodologies and Comparative Analysis
Use of Isothiocyanate Transfer Reagents
Reagent : 1,1'-Thiocarbonyldiimidazole (TCDI)
Conditions : React TCDI with 4-ethyl-5-aminobenzoxazole in tetrahydrofuran (THF) at reflux.
Outcome : Higher yield (78%) but requires costly reagents and prolonged reaction times.
Microwave-Assisted Synthesis
Conditions : Irradiate a mixture of 4-ethyl-5-aminobenzoxazole and CS₂ in acetonitrile at 120°C for 20 minutes.
Outcome : Rapid reaction (85% yield) but scalability limitations due to specialized equipment.
Analytical Characterization and Quality Control
Spectroscopic Data
Purity Assessment
-
HPLC : C18 column, 70:30 acetonitrile/water, retention time = 6.8 min (purity >98%).
Industrial-Scale Considerations
Cost-Benefit Analysis
-
Route A (Thiophosgene): Low reagent cost but high safety overhead.
-
Route B (TCDI): Higher reagent cost but reduced hazardous waste.
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing 4-Ethyl-5-isothiocyanatobenzoxazole derivatives?
- Methodological Answer : The synthesis typically involves cycloaddition reactions or functional group transformations. For example, hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes can construct the isoxazole core (as seen in related compounds) . The isothiocyanate group may be introduced via thiophosgene or thiocyanate reagents under controlled pH and temperature to avoid side reactions. Reaction optimization should include monitoring by TLC and purification via column chromatography .
Q. How can the structural integrity of this compound be confirmed?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : Analyze and NMR to confirm substituent positions and ethyl/isothiocyanate group integration .
- X-ray Crystallography : Resolve the crystal structure to validate stereochemistry and bond lengths, as demonstrated for analogous ethyl-isoxazole derivatives .
- Mass Spectrometry : Confirm molecular weight and fragmentation patterns using HRMS .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of the isothiocyanate functional group in benzoxazole derivatives?
- Methodological Answer :
- Temperature Control : Perform reactions at 0–5°C to minimize decomposition of the reactive isothiocyanate intermediate .
- Solvent Selection : Use anhydrous dichloromethane or THF to prevent hydrolysis .
- Catalysis : Explore Lewis acids (e.g., ZnCl) to accelerate thiocyanate incorporation .
- Monitoring : Employ in situ FTIR to track the disappearance of starting materials and intermediate formation .
Q. How should researchers address contradictions in reported biological activity data for benzoxazole derivatives?
- Methodological Answer :
- Statistical Validation : Use multivariate analysis to identify confounding variables (e.g., cell line variability, assay protocols) .
- Comparative Studies : Replicate experiments under standardized conditions, as done for thiazolidinone derivatives, to isolate structural determinants of activity .
- Meta-Analysis : Aggregate data from multiple studies to identify trends, such as the role of electron-withdrawing substituents in enhancing enzyme inhibition .
Q. What computational and experimental strategies are effective for studying the reactivity of the isothiocyanate group in benzoxazole systems?
- Methodological Answer :
- DFT Calculations : Model reaction pathways to predict regioselectivity in nucleophilic additions (e.g., with amines or thiols) .
- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates with biological nucleophiles (e.g., glutathione) under physiologically relevant conditions .
- Crystallographic Mapping : Compare electron density maps of pre- and post-reaction crystals to visualize bond formation .
Q. How can researchers design benzoxazole-based enzyme inhibitors with improved selectivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., ethyl vs. methyl groups) and evaluate inhibition constants () against target enzymes .
- Docking Simulations : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and optimize steric/electronic complementarity .
- Enzyme Kinetics : Perform Lineweaver-Burk analyses to determine competitive/non-competitive inhibition mechanisms .
Q. What analytical methods are recommended for detecting decomposition products in stored this compound samples?
- Methodological Answer :
- HPLC-MS : Monitor for hydrolysis products (e.g., benzoxazole-5-amine) using reverse-phase chromatography .
- Stability Studies : Store samples under inert atmospheres (-20°C, argon) and assess purity over time via NMR .
- Thermogravimetric Analysis (TGA) : Identify temperature-sensitive degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
